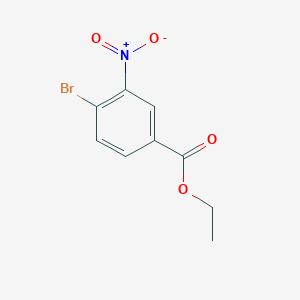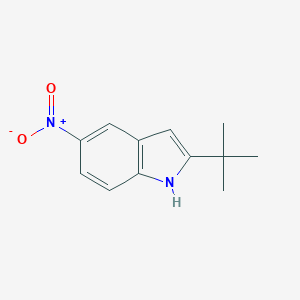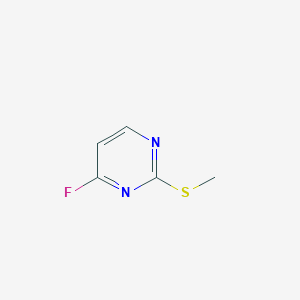
4-Fluoro-2-methylsulfanyl-pyrimidine
Descripción general
Descripción
4-Fluoro-2-methylsulfanyl-pyrimidine is a chemical compound with the molecular formula C5H5FN2S and a molecular weight of 144.17 .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-methylsulfanyl-pyrimidine is 1S/C5H5FN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 . This indicates that the molecule consists of a pyrimidine ring with a fluorine atom at the 4-position and a methylthio group at the 2-position.Physical And Chemical Properties Analysis
4-Fluoro-2-methylsulfanyl-pyrimidine is a white solid . It has a molecular weight of 144.17 and a molecular formula of C5H5FN2S .Aplicaciones Científicas De Investigación
Crystal Structure and Biological Activities
A study focused on the synthesis and crystal structure of a compound related to 4-Fluoro-2-methylsulfanyl-pyrimidine, revealing its potential biological activities (Mo, Wen-yan, He, & Hong-wu, 2007).
Anti-Inflammatory and Analgesic Agents
Research on novel derivatives of 4-Fluoro-2-methylsulfanyl-pyrimidine demonstrated potent anti-inflammatory and analgesic activities, indicating its potential use in medicinal chemistry (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Selective Cadmium Fluorescence Probe
A study designed and synthesized a novel Cd2+ fluorescence probe based on the pyridine-pyrimidine structure for detecting and tracking Cd2+ in cells and tissues (Masayori Hagimori et al., 2021).
Inhibitor of Hepatitis C Virus Replication
The pyrimidine nucleoside beta-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine was designed as a potent inhibitor of HCV RNA-dependent RNA polymerase, indicating its potential use in antiviral therapy (Jeremy L. Clark et al., 2005).
Total Synthesis of Camptothecin
A study explored the nucleophilic addition of alpha-(methylsulfanyl)ester enolates to N-alkyl-2-fluoropyridinium salts for the synthesis of camptothecin, a chemotherapeutic agent (M. Bennasar et al., 2002).
Antitumor Activity of Acyclonucleoside Derivative
The pyrimidine acyclonucleoside 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil was synthesized as part of a program to develop new 5-fluorouracil derivatives with potential antitumor activity (A. Rosowsky, S. H. Kim, & M. Wick, 1981).
NMR Spectroscopy to Probe DNA and RNA Structures
19F NMR spectroscopy was used to monitor conformational transitions of nucleic acids using 5-fluoro pyrimidines, demonstrating its application in evaluating nucleic acid secondary structures (Barbara Puffer et al., 2009).
Propiedades
IUPAC Name |
4-fluoro-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOVZQHGXMAESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(methylsulfanyl)pyrimidine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

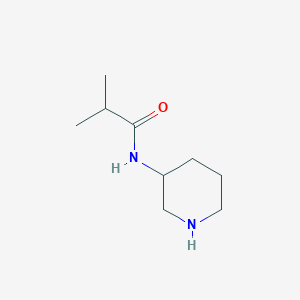

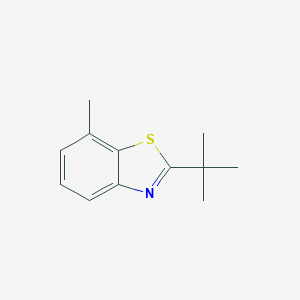
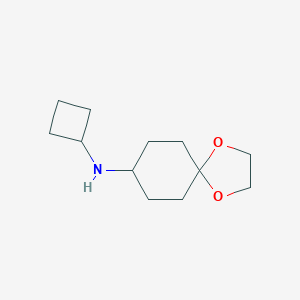

![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)
![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)
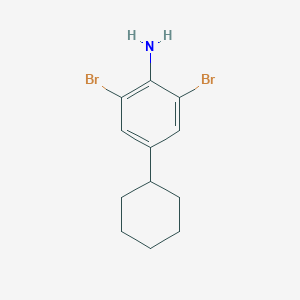
![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)


